molecular formula C10H9BrN2O2 B1339237 Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 138891-58-4

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1339237
CAS No.: 138891-58-4
M. Wt: 269.09 g/mol
InChI Key: WLURNWOLAWZBPA-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 138891-58-4) is a high-purity, brominated N-heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research . With the molecular formula C 10 H 9 BrN 2 O 2 and a molecular weight of 269.09 g/mol, it is characterized as a yellow to brown solid that requires cold-chain transport and storage in an inert atmosphere at 2-8°C to maintain stability . Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly in medicinal chemistry . The presence of both a bromine substituent and an ester group on the imidazo[1,5-a]pyridine scaffold allows for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitution, enabling researchers to create diverse chemical libraries for biological screening . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Handle with care following laboratory safety protocols. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLURNWOLAWZBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569488
Record name Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138891-58-4
Record name Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Tandem Cyclization/Bromination Reaction

The most commonly reported and efficient method for synthesizing this compound is a one-pot tandem cyclization and bromination reaction. This method involves the reaction of α-bromoketones with 2-aminopyridines in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP) in ethyl acetate solvent. The process proceeds without the need for a base, which simplifies the reaction conditions and reduces side reactions.

  • Reaction Scheme:
    • Reactants: α-bromoketone + 2-aminopyridine
    • Oxidant: tert-butyl hydroperoxide (TBHP)
    • Solvent: Ethyl acetate
    • Conditions: Ambient temperature, no base required
    • Outcome: Cyclization to form the imidazo[1,5-a]pyridine core with simultaneous bromination at the 3-position

This method benefits from operational simplicity and good yields, making it suitable for both laboratory-scale synthesis and potential industrial scale-up with optimization of parameters such as temperature and reagent concentrations.

Stepwise Synthesis via Imidazo[1,5-a]pyridine Core Formation

Alternative approaches involve a stepwise synthesis where the imidazo[1,5-a]pyridine core is first constructed, followed by selective bromination at the 3-position and esterification to introduce the ethyl carboxylate group. This method, while more labor-intensive, allows for greater control over each reaction step and can be advantageous when specific substitutions or functional group modifications are required.

  • Typical Steps:
    • Formation of imidazo[1,5-a]pyridine core from 2-aminopyridine and appropriate aldehydes or ketones.
    • Bromination at the 3-position using brominating agents such as N-bromosuccinimide (NBS).
    • Esterification of the carboxylic acid group to the ethyl ester using standard esterification protocols (e.g., reaction with ethanol in acidic conditions).

This approach is supported by literature on imidazo[1,5-a]pyridine derivatives synthesis, where stepwise functionalization is common.

Catalytic and Assisted One-Pot Annulation Reactions

Recent advances have demonstrated the use of catalytic systems to facilitate the annulation reaction forming the imidazo[1,5-a]pyridine ring. For example, magnesium nitride (Mg3N2) has been used as a catalyst in one-pot reactions involving 2-pyridyl phenyl ketones and aldehydes to yield imidazo[1,5-a]pyridines. Although this method is more general for imidazo[1,5-a]pyridine synthesis, it can be adapted for the preparation of brominated derivatives by incorporating brominated starting materials or post-synthetic bromination.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations Yield Range (%)
One-Pot Tandem Cyclization/Bromination α-bromoketone + 2-aminopyridine + TBHP Ethyl acetate, ambient temp, no base Simple, efficient, scalable Requires careful control of oxidant 60-75
Stepwise Synthesis 2-aminopyridine + aldehydes/ketones + NBS + ethanol Multi-step, various solvents and temps High control over substitution More time-consuming, multi-step 50-70
Catalytic One-Pot Annulation 2-pyridyl phenyl ketone + aldehydes + Mg3N2 catalyst Methanol or ethanol, 25-75°C, 12-24 h Catalytic, versatile for derivatives May require post-bromination 40-65

Detailed Research Findings

  • The one-pot tandem cyclization/bromination method is favored for its operational simplicity and good yields without the need for bases or harsh conditions.
  • Bromination occurs concomitantly with cyclization, which streamlines the synthesis and reduces purification steps.
  • The use of tert-butyl hydroperoxide as an oxidant is critical for promoting the cyclization and bromination steps efficiently.
  • Stepwise methods allow for selective functionalization but require more reaction steps and purification, which may reduce overall efficiency.
  • Catalytic methods using Mg3N2 have shown promise for synthesizing imidazo[1,5-a]pyridines but need adaptation for brominated derivatives.
  • Industrial scale-up focuses on optimizing reaction parameters and solvent systems to maintain yield and purity while reducing costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or TBHP can be used.

    Cyclization Reactions: Catalysts like palladium or copper may be employed to facilitate cyclization.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazo[1,5-A]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the imidazo[1,5-A]pyridine core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate belongs to a family of substituted imidazo[1,5-a]pyridine esters. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 138891-58-4 Br at C3 C₁₀H₉BrN₂O₂ 269.09 High reactivity in Suzuki couplings; stable at -80°C HIV-1 RT inhibitors, kinase research
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate 885276-62-0 Cl at C3 C₁₀H₉ClN₂O₂ 224.65 Lower molecular weight; reduced steric hindrance Intermediate for antimalarial agents
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate 1363381-07-0 Br at C5 C₁₀H₉BrN₂O₂ 269.09 Similar MW but altered electronic effects due to Br position Antibacterial drug candidates
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate 1824090-23-4 CH₃ at C1 C₁₁H₁₂N₂O₂ 204.23 Enhanced solubility; no halogen for cross-coupling Fluorescence probes
Mthis compound 1119512-48-9 Br at C3; methyl ester C₉H₇BrN₂O₂ 255.07 Higher electrophilicity due to methyl ester Catalysis studies

Key Differences and Research Findings

Substituent Position and Reactivity :

  • Bromine at the 3-position (target compound) enables regioselective functionalization, as seen in Pd-catalyzed couplings . In contrast, the 5-bromo isomer exhibits lower similarity (0.89 vs. 0.97 for methyl analogs) and distinct electronic profiles, affecting binding in kinase assays .
  • Chloro-substituted analogs (e.g., CAS 885276-62-0) are lighter and less reactive in aryl-aryl bond formations but cost-effective for large-scale syntheses .

Functional Group Impact :

  • Methyl esters (e.g., CAS 1119512-48-9) show higher electrophilicity, accelerating nucleophilic substitutions but reducing stability in aqueous media .
  • Ethyl esters (e.g., target compound) balance reactivity and stability, making them preferred for in vitro assays requiring prolonged incubation .

Biological Activity: The 3-bromo derivative has been used in HIV-1 reverse transcriptase inhibition studies due to its ability to occupy hydrophobic pockets in enzyme binding sites . 5-Amino derivatives (e.g., Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate) demonstrate antiviral activity but require additional protective group strategies during synthesis .

Synthetic Accessibility: The target compound is synthesized via cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with brominated precursors, optimized under acidic conditions (KHSO₄) . Chloro analogs are synthesized similarly but with lower yields due to competing side reactions .

Biological Activity

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and research findings.

This compound exhibits notable interactions with various enzymes and biomolecules. Key properties include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, which prevents substrate access and catalytic activity. This inhibition is primarily facilitated through hydrogen bonds and hydrophobic interactions with target biomolecules.
  • Cell Signaling Modulation : It influences cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it alters the expression of genes involved in cell cycle regulation, affecting cell proliferation rates .

2. Cellular Effects

The impact of this compound on cellular processes is profound:

  • Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the compound can lead to decreased IC50 values (the concentration required to inhibit cell growth by 50%), indicating enhanced potency against specific cancer cells such as HeLa and MDA-MB-231 .
Cell LineIC50 Value (μM)Reference
HeLa0.058
MDA-MB-2310.0046
PC30.021

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound's ability to form stable complexes with protein kinases and other cellular targets is critical for its function in modulating signaling pathways involved in cell growth and survival .
  • Gene Regulation : By affecting the expression of genes related to metabolism and proliferation, it can lead to significant changes in cellular behavior, making it a candidate for further drug development .

4. Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • A study demonstrated that derivatives of this compound showed improved antiproliferative activity against various human cancer cell lines when functional groups like -OH were included in their structure, leading to lower IC50 values compared to unmodified compounds .
  • Another investigation focused on the structure-antiproliferative activity relationship of pyridine derivatives, emphasizing how modifications can enhance biological activity through improved interactions with target proteins .

5. Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents due to its diverse biological activities, particularly in cancer treatment. Its ability to inhibit enzyme activity and modulate cellular processes positions it as a valuable candidate for further research in medicinal chemistry.

This compound's unique structural features and the observed biological effects warrant continued exploration into its potential applications in pharmacology and therapeutic development. Further studies are needed to fully elucidate its mechanisms of action and optimize its efficacy against specific diseases.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate?

The synthesis typically involves cyclization and functionalization steps. A common approach is the reaction of ethyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate with brominating agents (e.g., NBS or Br₂). Optimization of conditions (e.g., solvent, temperature, and catalyst) is critical. For example, potassium hydrogen sulfate (KHSO₄) has been used as a catalyst in similar imidazo-pyridine syntheses to enhance cyclization efficiency .

Key Reaction Parameters :

ParameterExample Conditions
CatalystKHSO₄ (2 equivalents)
SolventPolar aprotic (e.g., DMF, THF)
Temperature80–100°C
Reaction Time6–12 hours

Q. What spectroscopic techniques are used for structural characterization?

Multinuclear NMR (¹H, ¹³C), IR, and HRMS are standard. For example:

  • ¹H NMR : Peaks at δ 8.25 (d, J = 7.0 Hz) and δ 1.65 (s, 9H) confirm aromatic protons and tert-butyl groups, respectively .
  • IR : A carbonyl stretch near 1700 cm⁻¹ validates the ester moiety .
  • HRMS : Accurate mass data (e.g., m/z 351.0878 for C₁₈H₁₇O₂N₂Cl) confirms molecular formula .

Q. What safety protocols are recommended when handling this compound?

Follow GHS guidelines:

  • Storage : Keep away from heat (>50°C) and incompatible substances (e.g., oxidizing agents) .
  • PPE : Use gloves, goggles, and lab coats.
  • First Aid : For skin contact, rinse with cold water and seek medical attention if irritation persists (P332+P313) .

Advanced Research Questions

Q. How do substituents at the 3-position affect the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 3-position enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., Br) increase electrophilicity, enhancing oxidative addition with palladium catalysts. For instance, tert-butyl 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylate (derived via Suzuki coupling) shows distinct reactivity compared to non-halogenated analogs .

Substituent Effects :

SubstituentReactivity TrendApplication Example
BrHigh cross-coupling efficiencyPharmaceutical intermediates
CNEnhanced π-backbondingMaterials science
AlkylSteric hindrance reduces reaction rateBioconjugation probes

Q. What computational methods are used to predict the compound’s reactivity or electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. For example:

  • HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites for functionalization .
  • Solvent Effects : PCM models simulate solvent interactions to optimize reaction conditions .

Q. How can researchers resolve structural discrepancies in crystallographic data for derivatives?

Use SHELX-based refinement (e.g., SHELXL) for high-resolution X-ray data. Challenges like twinning or disorder require:

  • Twinning Refinement : Apply TWIN/BASF commands in SHELXL .
  • Disordered Moieties : Use PART/SUMP constraints to model overlapping electron densities .

Example Workflow :

  • Collect data (e.g., synchrotron source, λ = 0.71073 Å).
  • Solve structure via intrinsic phasing (SHELXD).
  • Refine with SHELXL, applying RIGU/SADI restraints for bond lengths .

Data Contradiction Analysis

Q. How to address conflicting spectral data between synthesized batches?

  • Step 1 : Verify purity via HPLC (≥95%) and elemental analysis.
  • Step 2 : Re-examine reaction conditions (e.g., trace metal contamination in catalysts).
  • Step 3 : Use 2D NMR (COSY, HSQC) to confirm connectivity in ambiguous cases .

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